molecular formula C6H7N3 B2519405 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1142927-97-6

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2519405
CAS No.: 1142927-97-6
M. Wt: 121.143
InChI Key: FCZKETPZEHWCAI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is an organic compound with the molecular formula C6H7N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 1-methyl-1H-pyrazole with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A precursor in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile.

    3-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

    2-(1H-pyrazol-3-yl)acetonitrile: Lacks the methyl group at the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. Characterized by its unique structure, which includes a pyrazole ring and a nitrile functional group, this compound has been investigated for its potential in medicinal chemistry, particularly in the realms of antibacterial, antifungal, anti-inflammatory, and anticancer applications.

  • Molecular Formula : C₆H₈N₄
  • Molecular Weight : Approximately 121.14 g/mol

The compound's structure allows for various chemical transformations, making it a versatile candidate for pharmaceutical development.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, the compound has been tested against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been a focal point of research. It has been shown to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenases (COX). In vitro studies reported IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against HER2-positive breast cancer cells. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving pro-apoptotic markers like cleaved PARP and caspase-3 . Furthermore, in vivo studies using xenograft mouse models confirmed its efficacy in reducing tumor growth.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This includes binding to receptors or enzymes that play critical roles in inflammation and cancer progression. Ongoing research aims to elucidate these interactions further and their implications for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameStructureNotable Features
4-Iodo-1-methyl-1H-pyrazole4-Iodo StructureContains iodine; enhanced reactivity
1-Benzyl-4-iodo-1H-pyrazoleBenzyl StructureBenzyl group increases lipophilicity
1-Butyl-4-iodo-1H-pyrazoleButyl StructureLonger alkyl chain affects solubility

The presence of both the pyrazole ring and the acetonitrile group in this compound allows for a broader range of chemical transformations compared to its analogs.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Anticancer Study : A study evaluated the effects of this compound on HER2-positive gastric cancer cells. Results showed significant apoptosis induction at varying concentrations, confirming its potential as an anticancer agent .
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated strong COX inhibition and minimal gastrointestinal toxicity, suggesting safety for therapeutic use .

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZKETPZEHWCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142927-97-6
Record name 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile
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